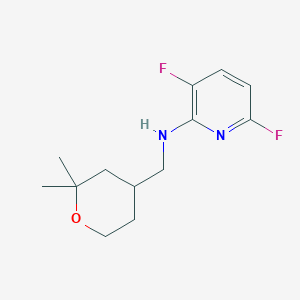
4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-フルオロ-3-(1,2,3,6-テトラヒドロピリジン-4-イル)-1H-インドール塩酸塩は、その独自の化学構造と潜在的な用途から、さまざまな科学分野で注目を集めている合成化合物です。この化合物は、フッ素原子、テトラヒドロピリジニル基、インドール部分の存在によって特徴付けられ、研究および産業目的のための汎用性の高い分子となっています。
準備方法
合成経路および反応条件
4-フルオロ-3-(1,2,3,6-テトラヒドロピリジン-4-イル)-1H-インドール塩酸塩の合成は、一般的に市販の前駆体から始めて、複数のステップを含みます。主要なステップには次のものが含まれます。
インドールコアの形成: これは、フィッシャーインドール合成または他のインドール形成反応によって達成できます。
フッ素原子の導入: フッ素化は、SelectfluorやN-フルオロベンゼンスルホンイミド(NFSI)などの試薬を使用して実行できます。
テトラヒドロピリジニル基の付加: このステップは、テトラヒドロピリジン環の形成を含み、環化反応によって達成できます。
工業生産方法
この化合物の工業生産は、高収率と純度を確保するために、上記の合成経路の最適化を伴う場合があります。これには、効率的な触媒、制御された反応条件、および再結晶やクロマトグラフィーなどの精製技術の使用が含まれます。
化学反応の分析
反応の種類
4-フルオロ-3-(1,2,3,6-テトラヒドロピリジン-4-イル)-1H-インドール塩酸塩は、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます。
還元: 還元は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。
置換: フッ素原子は、求核置換反応を使用して他の官能基で置換できます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: 極性溶媒中のアミンやチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはカルボン酸をもたらす可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
4-フルオロ-3-(1,2,3,6-テトラヒドロピリジン-4-イル)-1H-インドール塩酸塩は、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 受容体結合研究におけるリガンドとしての可能性について調査されています。
医学: がんや神経変性疾患などのさまざまな疾患の治療における治療の可能性について探索されています.
工業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-フルオロ-3-(1,2,3,6-テトラヒドロピリジン-4-イル)-1H-インドール塩酸塩の作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、受容体または酵素に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的および経路は、特定の用途と使用状況によって異なります。
類似の化合物との比較
類似の化合物
独自性
4-フルオロ-3-(1,2,3,6-テトラヒドロピリジン-4-イル)-1H-インドール塩酸塩は、フッ素原子、テトラヒドロピリジニル基、およびインドール部分の独自の組み合わせにより際立っています。この組み合わせは、独特の化学的および生物学的特性を付与し、研究および産業用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Uniqueness
4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride stands out due to its unique combination of a fluorine atom, a tetrahydropyridinyl group, and an indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H14ClFN2 |
|---|---|
分子量 |
252.71 g/mol |
IUPAC名 |
4-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;hydrochloride |
InChI |
InChI=1S/C13H13FN2.ClH/c14-11-2-1-3-12-13(11)10(8-16-12)9-4-6-15-7-5-9;/h1-4,8,15-16H,5-7H2;1H |
InChIキー |
XSFZNPCNVQZSGE-UHFFFAOYSA-N |
正規SMILES |
C1CNCC=C1C2=CNC3=C2C(=CC=C3)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11860479.png)
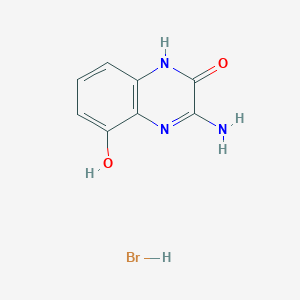
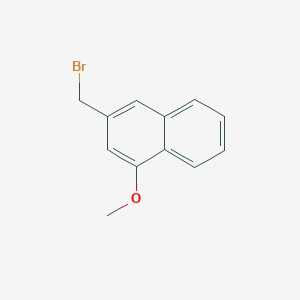
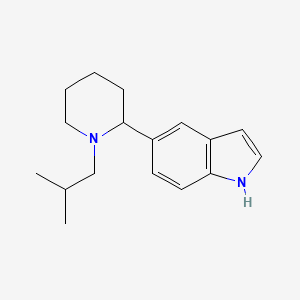

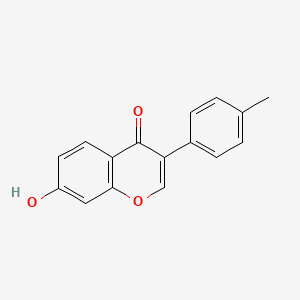
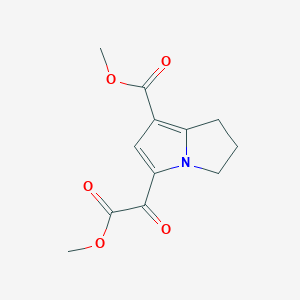
![1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11860535.png)

![1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860539.png)
